![molecular formula C13H20ClN5O2 B5758231 2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B5758231.png)
2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide is a useful research compound. Its molecular formula is C13H20ClN5O2 and its molecular weight is 313.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.1305526 g/mol and the complexity rating of the compound is 389. The solubility of this chemical has been described as 45.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring substituted with a chloro group and a hydrazinecarboxamide moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anticancer : Some studies have shown that pyrazole derivatives can inhibit cancer cell proliferation.
- Antimicrobial : Pyrazoles have been evaluated for their effectiveness against various microbial strains.
- Anti-inflammatory : Certain compounds within this class have demonstrated anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes associated with cancer progression or microbial growth.
- Receptor Modulation : It may act as a modulator of specific receptors involved in inflammation or cancer pathways.
Case Studies and Research Findings
Several studies have reported on the biological activities of pyrazole derivatives similar to the compound . Below are key findings:
Detailed Research Findings
- Anticancer Activity : A study highlighted that certain pyrazole derivatives could significantly reduce mTORC1 activity, leading to increased autophagy and reduced cancer cell viability. This suggests that this compound may share similar properties due to its structural characteristics.
- Antimicrobial Properties : Research has shown that pyrazole compounds can inhibit bacterial growth by disrupting key metabolic pathways. The presence of the chloro group in this compound may enhance its antimicrobial efficacy.
- Anti-inflammatory Effects : Pyrazole derivatives have been linked to reduced inflammation in various models, indicating that the compound could be explored for therapeutic applications in inflammatory diseases.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide is C17H24ClN5O2, with a molecular weight of approximately 365.9 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities.
Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound possess antibacterial and antifungal properties. For instance, derivatives have been tested against various pathogens such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .
Anticancer Potential
The compound's structure suggests potential as a tissue-selective androgen receptor modulator (SARM), which could be beneficial in treating androgen-dependent cancers like prostate cancer. SARMs are designed to selectively target androgen receptors in specific tissues, minimizing side effects associated with traditional anabolic steroids .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of pyrazole derivatives:
- Antibacterial Activity Study : A series of pyrazole derivatives were synthesized and screened for antibacterial activity against common pathogens. The results indicated that certain modifications to the pyrazole structure enhanced antimicrobial efficacy .
- Anticancer Activity Research : Investigations into the anticancer properties of similar compounds revealed promising results in inhibiting cancer cell proliferation in vitro, particularly in prostate cancer cell lines .
Properties
IUPAC Name |
1-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)amino]-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN5O2/c1-8-10(14)11(19(2)18-8)12(20)16-17-13(21)15-9-6-4-3-5-7-9/h9H,3-7H2,1-2H3,(H,16,20)(H2,15,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJZHFUCHLOXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NNC(=O)NC2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49827149 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.